molecular formula C12H13F3N2O2 B8126174 (3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone

(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone

Cat. No.: B8126174
M. Wt: 274.24 g/mol
InChI Key: GSTSTJYUNSHGMC-UHFFFAOYSA-N
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Description

(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a morpholine ring attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone typically involves multi-step organic reactions. One common route starts with the nitration of 4-trifluoromethylphenylamine to introduce the amino group. This is followed by a coupling reaction with morpholine under controlled conditions to form the morpholin-4-yl-methanone structure. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the morpholine ring is particularly significant in enhancing the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which (3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-trifluoromethylphenyl-methanone
  • 3-Amino-4-trifluoromethylphenyl-ethanone
  • 4-Trifluoromethylphenyl-morpholin-4-yl-methanone

Uniqueness

(3-Amino-4-trifluoromethylphenyl)-morpholin-4-yl-methanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the morpholine ring provides additional sites for interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-amino-4-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-8(7-10(9)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTSTJYUNSHGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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